2-[3-[(3,4-Dichlorophenyl)methylamino]phenoxy]acetamide
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Overview
Description
2-[3-[(3,4-Dichlorophenyl)methylamino]phenoxy]acetamide is an organic compound with the molecular formula C15H14Cl2N2O2. It is a derivative of acetamide and contains a dichlorophenyl group, which is known for its various applications in medicinal chemistry and industrial processes .
Preparation Methods
The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-[3-[(3,4-Dichlorophenyl)methylamino]phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2-[3-[(3,4-Dichlorophenyl)methylamino]phenoxy]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-[3-[(3,4-Dichlorophenyl)methylamino]phenoxy]acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For instance, it may inhibit the activity of c-Met kinase, which is involved in cancer cell proliferation and migration .
Comparison with Similar Compounds
2-[3-[(3,4-Dichlorophenyl)methylamino]phenoxy]acetamide can be compared with other similar compounds, such as:
3,4-Dichlorophenylacetamide: Similar in structure but lacks the phenoxy group.
2-(4-{[(3,4-Dichlorophenyl)amino]methyl}phenoxy)acetamide: A closely related compound with similar chemical properties.
N-(2-{3-[(2-Methoxyethyl)aminomethyl]-2-oxo-1-pyrrolidinyl}ethyl)acetamide: Another derivative with different substituents that affect its biological activity.
Properties
IUPAC Name |
2-[3-[(3,4-dichlorophenyl)methylamino]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-13-5-4-10(6-14(13)17)8-19-11-2-1-3-12(7-11)21-9-15(18)20/h1-7,19H,8-9H2,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCJYAQQEYJFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)N)NCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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